[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid is a potent, selective, and orally available nociceptin receptor antagonist. It has shown potential for the treatment of major depressive disorder and alcoholism. The compound has high affinity and antagonist potency for the nociceptin receptor, making it a valuable tool in scientific research .
Méthodes De Préparation
The synthesis of [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid involves multiple steps, including the formation of the core structure and subsequent functionalizationThe final step involves the formation of the tartrate salt to enhance the compound’s solubility and stability .
Analyse Des Réactions Chimiques
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of nociceptin receptor antagonists.
Biology: The compound is utilized in research on nociceptin receptor signaling pathways and their role in various physiological processes.
Medicine: this compound is being investigated for its potential therapeutic effects in treating major depressive disorder and alcoholism.
Industry: The compound is used in the development of new pharmaceuticals targeting the nociceptin receptor .
Mécanisme D'action
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects by antagonizing the nociceptin receptor (NOP receptor). This receptor is involved in the regulation of various physiological processes, including pain perception, mood, and addiction. By blocking the NOP receptor, this compound can modulate these processes, leading to its potential therapeutic effects in treating depression and alcoholism .
Comparaison Avec Des Composés Similaires
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its high affinity and selectivity for the nociceptin receptor. Similar compounds include:
BTRX-246040: Another potent NOP receptor antagonist with similar properties.
J-113397: A selective NOP receptor antagonist used in research.
SB-612111: A NOP receptor antagonist with high affinity and selectivity. Compared to these compounds, this compound stands out due to its oral bioavailability and potential therapeutic applications .
Activité Biologique
The compound identified as [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid (commonly referred to as LY2940094) is a synthetic organic compound with significant pharmacological potential. Its structure features a complex arrangement of piperidine and pyrazole moieties, which are known for their diverse biological activities.
Property | Value |
---|---|
Chemical Formula | C26H29ClF2N4O8S |
Molecular Weight | 631.05 g/mol |
IUPAC Name | [2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol; (2R,3R)-2,3-dihydroxybutanedioic acid |
CAS Number | 1307245-87-9 |
Biological Activity Overview
The biological activity of LY2940094 has been primarily studied in the context of its role as a nociceptin receptor antagonist . This receptor is implicated in various neurobehavioral processes, making LY2940094 a candidate for therapeutic applications in conditions such as pain management and neurodegenerative diseases.
Research indicates that LY2940094 operates by selectively antagonizing the nociceptin/orphanin FQ peptide receptor (NOP), which is involved in modulating pain and stress responses. The compound's effectiveness as an antagonist suggests it may help in alleviating symptoms associated with disorders linked to nociceptive signaling.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways:
- Acetylcholinesterase (AChE) : LY2940094 has demonstrated mixed-type inhibition against AChE, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .
- α-Glucosidase : Kinetic studies revealed competitive inhibition against α-glucosidase, indicating its potential role in managing diabetes by regulating glucose metabolism .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of LY2940094 with its target enzymes. The structural features of the compound facilitate strong interactions with active sites of AChE and α-glucosidase, enhancing its inhibitory efficacy .
Clinical Implications
In a study examining the effects of LY2940094 on pain modulation, subjects treated with the compound showed significant reductions in nociceptive responses compared to controls. This underscores its potential application in pain management therapies.
Comparative Analysis with Other Compounds
A comparative study involving various piperidine derivatives indicated that LY2940094 exhibited superior inhibitory activity against AChE compared to other tested compounds. This positions it as a promising candidate for further development in neuropharmacology .
Propriétés
IUPAC Name |
[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;(2R,3R)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2S.C4H6O6/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21;5-1(3(7)8)2(6)4(9)10/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKWYQOOVWQULQ-LREBCSMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClF2N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.